1H-benzimidazol-2-yl 3-chlorobenzyl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

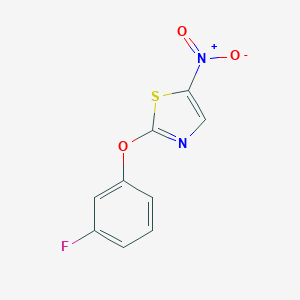

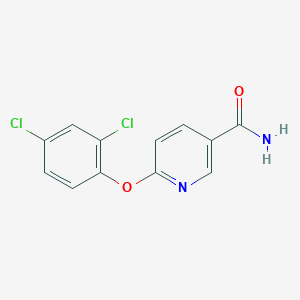

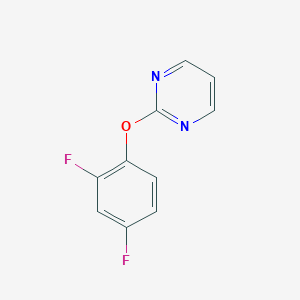

“1H-benzimidazol-2-yl 3-chlorobenzyl sulfide” is a chemical compound with the molecular formula C14H11ClN2S . It is a derivative of benzimidazole, a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a 3-chlorobenzyl sulfide group . The benzimidazole moiety is essentially planar .Mécanisme D'action

Target of Action

Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes that result in their pharmacological effects . For instance, some benzimidazole derivatives have been found to inhibit various enzymes, disrupting the normal functioning of pathogens and leading to their death .

Biochemical Pathways

These could include pathways involved in cell division, protein synthesis, and metabolic processes, among others .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability and stability . The exact properties would depend on the specific structural features of the compound and could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations.

Result of Action

Based on the known activities of benzimidazole derivatives, the effects could include disruption of essential biochemical processes in pathogens (in the case of antimicrobial and antiparasitic activity), inhibition of cell division (in the case of anticancer activity), or modulation of specific receptors or enzymes (in the case of antihypertensive and anti-inflammatory activity) .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide in lab experiments is its relatively simple synthesis method, which allows for the efficient production of large quantities of the compound. This compound is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using this compound is its low solubility in water, which can limit its bioavailability and require the use of organic solvents in experiments.

Orientations Futures

There are several future directions for the research of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, the use of this compound as a sensor for detecting other molecules or ions could be explored further. Finally, the investigation of the mechanism of action of this compound could provide valuable insights into its biological activities and potential therapeutic applications.

In conclusion, this compound is a chemical compound with diverse potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs, materials, and sensors with important applications in medicine, industry, and the environment.

Méthodes De Synthèse

The synthesis method of 1H-benzimidazol-2-yl 3-chlorobenzyl sulfide involves the reaction of 3-chlorobenzyl chloride and 2-aminobenzimidazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

1H-benzimidazol-2-yl 3-chlorobenzyl sulfide has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In environmental science, this compound has been investigated for its potential use as a sensor for detecting heavy metal ions.

Propriétés

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-5-3-4-10(8-11)9-18-14-16-12-6-1-2-7-13(12)17-14/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLPTTOTMHNCPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[5-(benzoylthio)-1,3,4-thiadiazol-2-yl] benzenecarbothioate](/img/structure/B427875.png)

![4-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427882.png)

![2-[2,4-Dichlorophenoxy]-5-nitrothiazole](/img/structure/B427889.png)